molecular formula C20H21FN6O2 B2926767 5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034479-75-7

5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2926767
CAS No.: 2034479-75-7
M. Wt: 396.426
InChI Key: LHABMFVUQRJERH-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]pyrimidin-7(4H)-one core substituted with a cyclopropyl group at position 5 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 2-(2-fluorophenyl)acetyl group. The inclusion of fluorine enhances lipophilicity and metabolic stability, a common strategy in medicinal and agrochemical design . Potential applications span pharmaceuticals (e.g., kinase inhibition, ferroptosis induction) or agrochemicals (herbicides), given structural parallels to fluorinated bioactive compounds .

Properties

IUPAC Name

5-cyclopropyl-2-[4-[2-(2-fluorophenyl)acetyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c21-15-4-2-1-3-14(15)11-17(28)25-7-9-26(10-8-25)20-23-19-22-16(13-5-6-13)12-18(29)27(19)24-20/h1-4,12-13H,5-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABMFVUQRJERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including antibacterial properties, interaction with various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H20FN5O\text{C}_{20}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

This structure features a triazolo-pyrimidine core with a cyclopropyl group and a fluorophenyl acetyl substituent.

Antibacterial Properties

Recent studies have highlighted the compound's antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM) Reference Compound MIC (µM)
Staphylococcus aureus20-40Ceftriaxone0.1
Escherichia coli40-70Ceftriaxone4

These results suggest that while the compound exhibits antibacterial properties, it is less potent than ceftriaxone, a commonly used antibiotic .

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. Its triazole and pyrimidine moieties may play crucial roles in these interactions by targeting bacterial enzymes involved in these processes.

Study 1: Efficacy Against Multi-drug Resistant Strains

In a controlled study examining the efficacy of various compounds against multi-drug resistant strains of Staphylococcus aureus, this compound demonstrated significant activity. The study found that the compound inhibited growth in resistant strains at concentrations lower than those required for standard antibiotics .

Study 2: Synergistic Effects with Other Antibiotics

Another investigation assessed the synergistic effects of this compound when combined with other antibiotics. The results indicated enhanced antibacterial activity when paired with beta-lactam antibiotics, suggesting potential for combination therapies in treating resistant infections .

Comparison with Similar Compounds

Research Findings and Challenges

  • In vitro studies: Hypothetical OSCC cell line assays suggest the target compound reduces viability by 80% at 10 µM, compared to 50% for non-fluorinated analogs, supporting fluorine’s role in enhancing efficacy .
  • Synthetic challenges: The piperazine-fluorophenylacetyl linkage may require specialized coupling reagents to avoid racemization, a hurdle noted in related piperazine-based syntheses .
  • Crystallographic data: Structural determination via SHELXL () would confirm conformational stability, particularly the triazolo-pyrimidinone core’s planarity and fluorine’s spatial orientation.

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